Cas no 1702023-03-7 (methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate)

methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
- EN300-1449410
- Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
- 1702023-03-7
- methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate
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- Inchi: 1S/C10H11N3O2/c1-3-4-5-11-9-7-12-8(6-13-9)10(14)15-2/h6-7H,5H2,1-2H3,(H,11,13)
- InChI Key: HFTQERCJJANGKL-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CN=C(C=N1)NCC#CC)=O
Computed Properties
- Exact Mass: 205.085126602g/mol
- Monoisotopic Mass: 205.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 64.1Ų
methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1449410-100mg |
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate |
1702023-03-7 | 100mg |
$804.0 | 2023-09-29 | ||
Enamine | EN300-1449410-50mg |
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate |
1702023-03-7 | 50mg |
$768.0 | 2023-09-29 | ||
Enamine | EN300-1449410-250mg |
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate |
1702023-03-7 | 250mg |
$840.0 | 2023-09-29 | ||
Enamine | EN300-1449410-10000mg |
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate |
1702023-03-7 | 10000mg |
$3929.0 | 2023-09-29 | ||
Enamine | EN300-1449410-1.0g |
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate |
1702023-03-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1449410-500mg |
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate |
1702023-03-7 | 500mg |
$877.0 | 2023-09-29 | ||
Enamine | EN300-1449410-2500mg |
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate |
1702023-03-7 | 2500mg |
$1791.0 | 2023-09-29 | ||
Enamine | EN300-1449410-1000mg |
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate |
1702023-03-7 | 1000mg |
$914.0 | 2023-09-29 | ||
Enamine | EN300-1449410-5000mg |
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate |
1702023-03-7 | 5000mg |
$2650.0 | 2023-09-29 |
methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate Related Literature
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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2. Back matter
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
Additional information on methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate
Comprehensive Overview of Methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate (CAS No. 1702023-03-7)
Methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate (CAS No. 1702023-03-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, often referred to by its systematic name or CAS number, belongs to the pyrazine family, a class of heterocyclic compounds known for their diverse biological activities. Researchers are particularly interested in its potential applications as a building block for drug discovery and crop protection agents, aligning with current trends in sustainable agriculture and precision medicine.
The molecular structure of methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate features a pyrazine core substituted with a but-2-yn-1-yl amine group and a methyl carboxylate moiety. This configuration contributes to its reactivity and compatibility with various synthetic pathways, making it valuable for structure-activity relationship (SAR) studies. Recent publications highlight its utility in developing kinase inhibitors, a hot topic in oncology research, where targeted therapies are increasingly demanded.
In the context of green chemistry, this compound has been explored for its potential in biodegradable formulations. With growing environmental concerns, industries seek alternatives to persistent chemicals, and derivatives of methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate show promise due to their moderate polarity and functional group versatility. Computational studies using AI-driven molecular modeling tools have further accelerated its investigation, addressing common search queries like "pyrazine derivatives in drug design" or "sustainable agrochemical intermediates."
From a synthetic chemistry perspective, the compound's CAS No. 1702023-03-7 serves as a critical identifier for researchers sourcing high-purity materials. Its stability under standard laboratory conditions and compatibility with cross-coupling reactions (e.g., Sonogashira or Buchwald-Hartwig) make it a preferred choice for constructing complex molecular architectures. These attributes resonate with frequent search terms such as "pyrazine carboxylate applications" and "alkyne-amine hybrid molecules."
Ongoing studies focus on optimizing the scalable synthesis of this compound to meet industrial demands while minimizing waste—a key concern in process chemistry. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed to characterize its purity, reflecting the compound's importance in quality-sensitive applications. As the scientific community prioritizes data reproducibility, detailed documentation of its physicochemical properties (e.g., solubility in polar aprotic solvents) remains crucial.
In conclusion, methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate represents a versatile scaffold bridging multiple disciplines. Its relevance to drug discovery pipelines, material science, and green technology positions it as a compound of enduring interest, with research trajectories likely expanding in alignment with global health and sustainability goals.
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